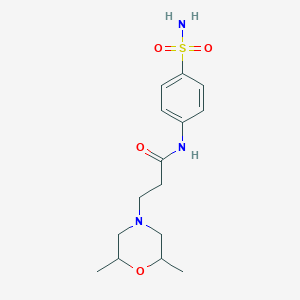

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has identified compounds with structural similarities to 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide that act as neurokinin-1 (NK1) receptor antagonists. These compounds have shown potential in pre-clinical tests for clinical efficacy in treating conditions like emesis and depression, due to their high affinity and long central duration of action. The solubilizing groups incorporated into these compounds enable both intravenous and oral administration, highlighting their versatility in clinical settings (Harrison et al., 2001).

Anticonvulsant Activity

A library of compounds, including 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, has been synthesized, demonstrating broad spectra of anticonvulsant activity. These compounds are hybrid molecules incorporating elements of well-known antiepileptic drugs, showing high protection in preclinical seizure models without impairing motor coordination, indicating a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Insecticide Chemistry and Mode of Action

Sulfoximines, including sulfoxaflor, represent a new class of insecticides that show a high degree of efficacy against a wide range of sap-feeding insects, including those resistant to other insecticides. These compounds function as agonists at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR-acting insecticides, offering new avenues for controlling resistant insect pests (Sparks et al., 2013).

Aminocarbonylation Reactions

Research into the use of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylation of aryl bromides has provided valuable insights into the efficient synthesis of aryl amides. This method represents a convenient alternative for carbonylation reactions, especially beneficial for small-scale operations where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).

properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-11-9-18(10-12(2)22-11)8-7-15(19)17-13-3-5-14(6-4-13)23(16,20)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTPDMWPULGUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)

![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)

![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)